Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate
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Overview
Description
Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is a chemical compound with the molecular formula C14H15BrN2O3. It is a derivative of quinazolinone, a heterocyclic compound that has been widely studied for its potential biological activities. The presence of a bromine atom and a tert-butyl ester group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate typically involves the reaction of 6-bromo-4-oxoquinazoline with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolinone derivatives.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products include quinazolinone derivatives with additional functional groups.
Scientific Research Applications
Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group in the quinazolinone ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl bromoacetate
- Ethyl bromoacetate
- Methyl bromoacetate
- Benzyl bromoacetate
Uniqueness
Tert-butyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate is unique due to the presence of both a bromine atom and a tert-butyl ester group in its structure. This combination provides it with distinct reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 2-(6-bromo-4-oxoquinazolin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-12(18)7-17-8-16-11-5-4-9(15)6-10(11)13(17)19/h4-6,8H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZLUHIMBZWQEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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